molecular formula C13H14N4O4S2 B2944355 2-ethoxy-N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 903277-19-0

2-ethoxy-N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2944355
CAS No.: 903277-19-0
M. Wt: 354.4
InChI Key: HACQSZOKBSMGGD-UHFFFAOYSA-N
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Description

2-ethoxy-N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C13H14N4O4S2 and its molecular weight is 354.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

2-Ethoxy-N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, as part of the thiadiazole family, is involved in various chemical synthesis processes. For instance, thiadiazoles are prepared through the reaction of thioamides with electrophilic reagents in organic solvents, yielding high yields under certain conditions (Takikawa et al., 1985). Additionally, similar compounds have been synthesized through the reaction of visnaginone–ethylacetate or khellinone–ethylacetate with amino-thiouracil, leading to the creation of new heterocyclic compounds (Abu‐Hashem et al., 2020).

Biological Activity

Thiadiazole derivatives demonstrate notable biological activity. A study described the synthesis of various 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides, which were evaluated for their activity against mycobacterial, bacterial, and fungal strains, showing comparable or higher activity than standard drugs (Imramovský et al., 2011). Similarly, compounds in this chemical family have been assessed for their antifungal properties (Narayana et al., 2004).

Applications in Material Science

In the realm of material science, thiadiazole derivatives have been utilized as corrosion inhibitors for carbon steel, demonstrating effective protection against steel corrosion in acidic environments (Hu et al., 2016). Additionally, their use in the synthesis of fluorescent dyes has been explored, with some compounds showing dual fluorescence and high emission efficiency, indicating potential applications in fluorescence technologies (Witalewska et al., 2019).

Novel Synthesis Processes

The compound's family has been involved in novel synthesis processes like the creation of 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups, demonstrating nematocidal activities against Bursaphelenchus xylophilus (Liu et al., 2022). The reaction of isothiocyanates with 2‐cyanoethanoic acid hydrazide has also been explored for synthesizing 1,3,4‐thiadiazoles, revealing potential in organic synthesis (Elmoghayar et al., 1984).

Properties

IUPAC Name

2-ethoxy-N-[5-[2-(hydroxyamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O4S2/c1-2-21-9-6-4-3-5-8(9)11(19)14-12-15-16-13(23-12)22-7-10(18)17-20/h3-6,20H,2,7H2,1H3,(H,17,18)(H,14,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HACQSZOKBSMGGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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